molecular formula C16H14N2O6 B460836 Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 695214-83-6

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460836
CAS No.: 695214-83-6
M. Wt: 330.29g/mol
InChI Key: SOLOGPKQXAYSGY-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of amino, hydroxymethyl, oxo, pyridinyl, and carboxylate groups within the same molecule allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[3,2-b]pyran Core: This step involves the cyclization of a suitable precursor, such as a pyranone derivative, with a pyridine-containing compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amine reagents.

    Hydroxymethylation: The hydroxymethyl group is typically introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse binding modes and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-2-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
  • Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-4-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Uniqueness

The uniqueness of Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate lies in the specific positioning of the pyridin-3-yl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-22-16(21)12-11(8-3-2-4-18-6-8)14-13(24-15(12)17)10(20)5-9(7-19)23-14/h2-6,11,19H,7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLOGPKQXAYSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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